molecular formula C14H12N2O6 B3021048 3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid CAS No. 36847-98-0

3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid

Cat. No.: B3021048
CAS No.: 36847-98-0
M. Wt: 304.25 g/mol
InChI Key: SKDIMRRKRVTENP-YDFGWWAZSA-N
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Description

3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid is a synthetic carboxylic acid derivative featuring a conjugated acryloyl backbone with dual carbamoyl substituents. Its structure includes a phenylcarbamoyl group linked to an acryloylamino moiety, both terminating in carboxylic acid functionalities. This compound is of interest in materials science and medicinal chemistry due to its hydrogen-bonding capacity, which is critical for crystal engineering and supramolecular assembly .

Properties

IUPAC Name

(E)-4-[3-[[(E)-3-carboxyprop-2-enoyl]amino]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-11(4-6-13(19)20)15-9-2-1-3-10(8-9)16-12(18)5-7-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b6-4+,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIMRRKRVTENP-YDFGWWAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13161-99-4, 36847-98-0
Record name NSC218379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-4,4'-(1,3-phenylenediimino)bis[4-oxoisocrotonic] acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N'-(1,3-PHENYLENE)DIMALEAMIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminobenzoic acid and acryloyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

    Formation of Intermediates: The initial reaction between 3-aminobenzoic acid and acryloyl chloride forms an intermediate, which is then further reacted with another molecule of acryloyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pH control to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The amide linkages can be reduced to amines under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce amines.

Scientific Research Applications

3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, while the amide linkages may participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Halogenation (e.g., Cl, Br) increases molecular weight and lipophilicity, influencing solubility and bioavailability. For example, 3-(4-Chlorophenyl)acrylic acid exhibits a log $ P_{\text{o/w}} $ of 2.85, making it more hydrophobic than non-halogenated analogs .
  • Hydrogen Bonding : Compounds with multiple hydrogen-bonding groups (e.g., carboxy and carbamoyl) exhibit robust crystal packing. The title compound’s planar acryloyl backbone facilitates dense intermolecular interactions .
  • Bioactivity : Complex derivatives like CP0373947 demonstrate measurable enzyme inhibition (Ki = 310 nM), suggesting that the title compound could be optimized for pharmacological applications .

Physicochemical Properties

  • Lipophilicity : Determined via HPLC (as in ), lipophilicity (log $ k $) correlates with substituent polarity. The title compound’s dual carboxylic acid groups likely reduce log $ k $, enhancing aqueous solubility compared to halogenated analogs.
  • Melting Points: Similar acryloylamino-carbamoyl derivatives (e.g., 3-[6-(3-carboxy-acryloylamino)-hexylcarbamoyl]-acrylic acid) melt at 158°C, indicating thermal stability suitable for industrial processing .
  • Hydrogen Bonding : Intramolecular O–H⋯O bonds (as in ) and intermolecular N–H⋯O networks (common in carboxamides) are critical for stabilizing crystal structures .

Biological Activity

3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid, with the molecular formula C14H12N2O6 and a molecular weight of 304.25 g/mol, is an organic compound notable for its complex structure featuring carboxylic acid and amide functionalities. This compound has garnered attention in various fields, particularly in biological research, due to its potential interactions with biological macromolecules and therapeutic applications.

Chemical Structure

  • Molecular Formula : C14H12N2O6
  • Molecular Weight : 304.25 g/mol

Types of Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Carboxylic acid groups can be oxidized to form carboxylate salts.
  • Reduction : Amide linkages can be reduced to amines using reducing agents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur, particularly at the amide nitrogen.

Common Reagents

  • Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The carboxylic acid groups facilitate hydrogen bonding with target proteins, while the amide linkages may influence various biochemical pathways. This interaction can modulate enzyme activities, potentially leading to therapeutic effects.

In Vitro Studies

Recent studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines:

  • Breast Cancer Cell Lines : The compound exhibited significant cytotoxic effects against MCF-7 and MDA-MB-231 cells, which are commonly used models for breast cancer research.
  • Non-Malignant Cells : It was noted that the compound showed lower potency against non-malignant cells (e.g., 3T3/NIH), indicating a degree of selectivity that is crucial for therapeutic applications .

Case Study: Anticancer Activity

A study focused on a series of compounds similar to this compound revealed that these compounds targeted histone deacetylase 6 (HDAC6), a promising target in breast cancer therapy. The synthesized compounds displayed antiproliferative activity comparable to established chemotherapeutics like cisplatin and doxorubicin.

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsNotable Activity
N,N’-(1,3-Phenylene)dimaleamic acidCarboxylic acids, amidesAnticancer properties
4,4’-(1,3-Phenylenediimino)bis(4-oxo-2-butenoic acid)Carboxylic acidsCytotoxicity against various cell lines

Uniqueness

The unique arrangement of functional groups in this compound distinguishes it from similar compounds, providing distinct chemical reactivity and biological activity that may enhance its utility in medicinal chemistry.

Scientific Research

The compound is utilized as a building block in synthesizing more complex organic molecules. Its interactions with biological systems make it a candidate for further investigation in drug development.

Industrial Applications

In addition to its potential therapeutic applications, this compound is also explored for use in the production of polymers and advanced materials due to its versatile chemical properties.

Q & A

Q. What are the established synthetic routes for 3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving maleic anhydride and substituted anilines. A typical protocol involves dissolving maleic anhydride in glacial acetic acid, followed by dropwise addition of the aniline derivative (e.g., 2-fluoroaniline) under stirring at room temperature. After overnight reaction, the product is isolated via filtration, washed with cold water, and recrystallized using acetone/hexane (1:1) to obtain crystals suitable for X-ray diffraction . Optimization may include:

  • Temperature control : Lower temperatures reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance yield.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) could accelerate imine formation.

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions influence its crystallinity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key structural features include:

  • Planar geometry : The COC=CCOOH moiety is planar (deviation <0.064 Å), stabilized by intramolecular O–H⋯O hydrogen bonds (Table 1, ).
  • Intermolecular interactions : N–H⋯O hydrogen bonds propagate along the [011] axis, forming chains (Fig. 2, ).
  • Dihedral angles : The phenyl ring and planar moiety form a ~20° angle, influencing packing efficiency .

Q. What in vitro assays are suitable for evaluating its antioxidant and anti-inflammatory potential?

Methodological Answer:

  • Antioxidant activity : Use DPPH radical scavenging (λ = 517 nm) and FRAP assays. Prepare stock solutions in DMSO and compare IC₅₀ values against ascorbic acid .
  • Anti-inflammatory activity : Employ carrageenan-induced paw edema models in rodents. Administer the compound intraperitoneally (10–50 mg/kg) and measure edema reduction at 1–6 hr intervals .

Advanced Research Questions

Q. How can computational tools (e.g., quantum chemical calculations) predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to calculate transition states and activation energies for key steps (e.g., nucleophilic attack on maleic anhydride). Software like Gaussian or ORCA is recommended .
  • Template-based prediction : Leverage databases like PISTACHIO or REAXYS to identify analogous reactions. For example, substituent effects on aryl amines can be modeled to predict regioselectivity .
  • Machine learning : Train models on existing kinetic data to prioritize reaction conditions (e.g., solvent, catalyst) with >90% confidence .

Q. How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for inflammation) and solvent controls (DMSO ≤0.1% v/v).
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., ibuprofen for anti-inflammatory assays).
  • Meta-analysis : Compare data across studies using tools like PRISMA, adjusting for variables like purity (>95% by HPLC) and storage conditions .

Q. What strategies improve the compound’s stability during long-term storage or in biological matrices?

Methodological Answer:

  • Degradation profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify hydrolysis-prone sites (e.g., acryloyl group) .
  • Formulation optimization : Lyophilize with cryoprotectants (trehalose, mannitol) or encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance shelf life .
  • Biological matrix stability : Add protease inhibitors (e.g., PMSF) to plasma samples and store at –80°C to prevent enzymatic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid
Reactant of Route 2
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3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.